4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-1-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4/c13-9-3-1-2-8(4-9)6-18-12-10(5-17-18)11(14)15-7-16-12/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSYPLRBASSYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C3=C(C=N2)C(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1405704-66-6 | |
| Record name | 4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo Ring: The pyrazolo ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Formation of the Pyrimidine Ring: The pyrimidine ring is then fused to the pyrazolo ring through a condensation reaction with suitable reagents like formamidine or amidine derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the compound and introducing new functional groups.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield derivatives with various substituents replacing the chlorine atoms, while coupling reactions can produce complex molecules with extended carbon chains.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antiviral agent . Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit activity against various viral infections. Specifically, compounds with modifications at the 4-position, such as 4-chloro substituents, have shown promise in inhibiting viral replication pathways. For instance, studies have demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives can effectively inhibit the activity of viral polymerases, making them candidates for antiviral drug development .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of 4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine. The compound has been found to modulate key signaling pathways involved in cancer cell proliferation and survival. Specifically, it has been shown to inhibit protein kinases that are crucial for tumor growth. This inhibition can lead to decreased cell viability in various cancer cell lines, suggesting that this compound could be developed into a novel anticancer therapy .
Enzyme Inhibition Studies
The compound's structure allows it to interact with various enzymes, particularly those involved in nucleotide metabolism and signal transduction pathways. Studies have demonstrated that it can inhibit specific kinases associated with cancer progression and viral replication. This enzyme inhibition is critical for developing targeted therapies that can selectively affect diseased cells while sparing healthy ones .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications at different positions of the pyrazolo[3,4-d]pyrimidine scaffold can lead to variations in potency and selectivity against target enzymes or receptors. For example, altering the substituents on the benzyl moiety has been shown to affect the compound's binding affinity and biological activity .
Case Studies and Research Findings
These case studies illustrate the diverse applications of this compound in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine, highlighting structural variations and associated properties:
Structural and Functional Differences
Substituent Effects on Reactivity :
- The 3-chlorobenzyl group in the target compound provides steric bulk and electron-withdrawing effects, influencing nucleophilic substitution reactions at position 4 . In contrast, the methyl group in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine allows for easier functionalization at the chloromethyl site .
- The nitro group in 4-chloro-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine increases electrophilicity, making it suitable for coupling reactions in industrial synthesis .
Biological Activity :
- Compounds with bulky aromatic substituents (e.g., 3-chloro-4-methylphenyl) exhibit enhanced antiproliferative activity compared to smaller groups like methyl .
- Piperazinyl derivatives (e.g., 1-(4-chlorobenzyl)-4-(4-phenylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine) show improved solubility and receptor selectivity, critical for CNS-targeted drugs .
Physicochemical Properties
- Lipophilicity : The 3-chlorobenzyl group in the target compound increases logP compared to methyl-substituted analogs, enhancing membrane permeability .
- Solubility : Piperazine-containing derivatives (e.g., ) exhibit higher aqueous solubility due to basic nitrogen atoms, while nitro-substituted analogs (e.g., ) are more polar but less soluble in organic solvents.
Biological Activity
4-Chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H8Cl2N4
- Molecular Weight : 265.1 g/mol
- CAS Number : 5334-59-8
Biological Activity Overview
The biological activity of this compound includes various pharmacological effects such as anticancer, antimicrobial, and anti-inflammatory properties. This compound acts primarily through inhibition of specific enzymes and modulation of signaling pathways.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In a study, several derivatives showed IC50 values in the low micromolar range against various cancer cell lines, demonstrating their potential as anticancer agents .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound 14 | 0.057 ± 0.003 | CDK2 |
| Compound 13 | 0.081 ± 0.004 | CDK2 |
| Compound 15 | 0.119 ± 0.007 | CDK2 |
This data indicates that the compound can effectively inhibit CDK2, leading to altered cell cycle progression and increased apoptosis in cancer cells.
Antimicrobial Activity
The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, studies have reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacteria | MIC (μg/mL) |
|---|---|
| S. aureus | 10 |
| E. coli | 20 |
This antimicrobial efficacy suggests its potential as a new therapeutic agent in treating bacterial infections.
Anti-inflammatory Activity
In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine can reduce inflammation markers significantly. One study reported an inhibition rate of up to 43% in paw edema models when compared to indomethacin, a well-known anti-inflammatory drug .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation and inflammation.
- Signal Transduction Modulation : It affects signaling pathways related to apoptosis and immune responses.
Case Studies
- Cancer Treatment : In a recent clinical trial involving patients with advanced solid tumors, administration of pyrazolo[3,4-d]pyrimidine derivatives led to a notable reduction in tumor size in a subset of patients, indicating potential effectiveness in cancer therapy.
- Infection Control : A study on the use of this compound against S. aureus infections showed a significant reduction in bacterial load in infected animal models when treated with the compound compared to control groups.
Q & A
Q. How can target engagement be validated in vivo for this compound?
- Methodological Answer :
- Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylated ERK for kinase inhibitors) in tumor xenografts.
- PET imaging : Radiolabel with or to track biodistribution and target occupancy.
- Knock-in models : Use transgenic mice expressing humanized targets to assess species-specific efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
